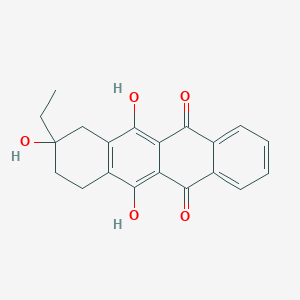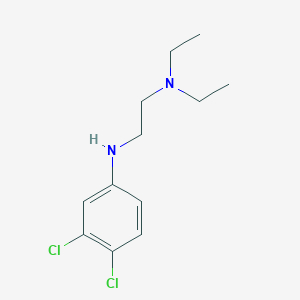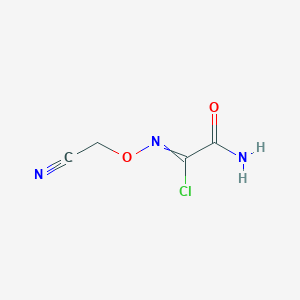
2-Phenyl-1,4,7,10-tetraoxacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,4,7,10-tetraoxacyclododecane is a chemical compound with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol . It is also known as phenyl-12-crown-4, a member of the crown ether family, which are cyclic chemical compounds consisting of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
Vorbereitungsmethoden
The synthesis of 2-Phenyl-1,4,7,10-tetraoxacyclododecane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenol with ethylene oxide in the presence of a base to form the desired crown ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Phenyl-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It can form stable complexes with metal cations such as potassium, sodium, and lithium.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation and Reduction: The ether groups in the crown ether ring can be oxidized or reduced, although these reactions are less common and typically require specific reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,4,7,10-tetraoxacyclododecane has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2-Phenyl-1,4,7,10-tetraoxacyclododecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the ether groups coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,4,7,10-tetraoxacyclododecane is unique among crown ethers due to the presence of the phenyl group, which can participate in additional chemical reactions. Similar compounds include:
12-Crown-4: Lacks the phenyl group and is primarily used for complexing smaller cations like lithium.
15-Crown-5: Contains an additional ether group, making it suitable for larger cations like sodium.
18-Crown-6: Even larger, used for complexing potassium ions.
These comparisons highlight the versatility and specificity of this compound in various chemical applications.
Eigenschaften
CAS-Nummer |
75507-19-6 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-phenyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C14H20O4/c1-2-4-13(5-3-1)14-12-17-9-8-15-6-7-16-10-11-18-14/h1-5,14H,6-12H2 |
InChI-Schlüssel |
LLCPIXNLFGBTEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(COCCO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


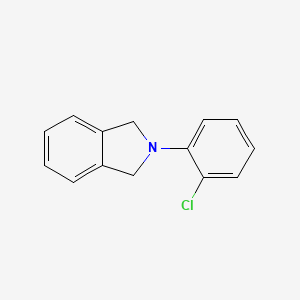
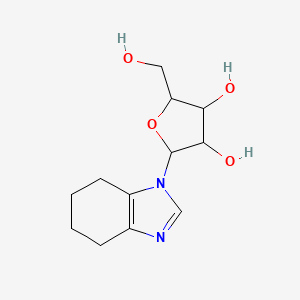
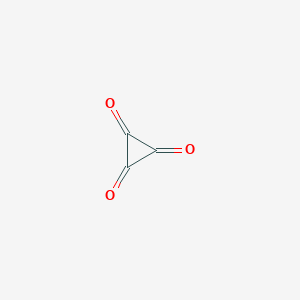
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
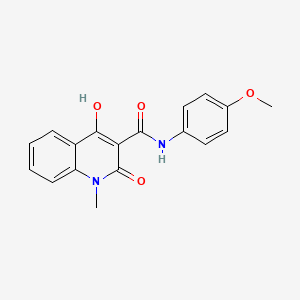
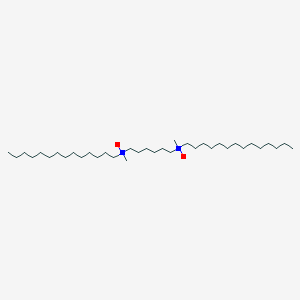
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
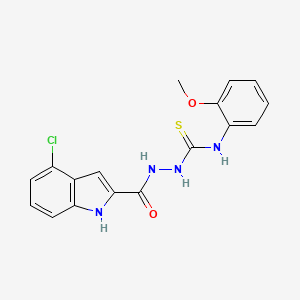
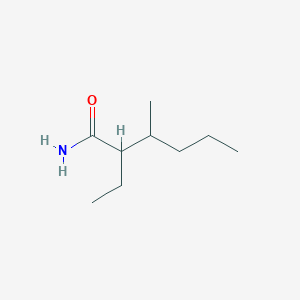
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
